molecular formula C7H10N2O2S B13060379 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13060379
M. Wt: 186.23 g/mol
InChI Key: CIWKZSJUZHQRTR-UHFFFAOYSA-N
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Description

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a branched 2-aminopropan-2-yl group and a carboxylic acid moiety at the 4-position. This structure combines the hydrogen-bonding capacity of the amino and carboxylic acid groups with the aromatic stability of the thiazole ring.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(2-aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-7(2,8)6-9-4(3-12-6)5(10)11/h3H,8H2,1-2H3,(H,10,11)

InChI Key

CIWKZSJUZHQRTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CS1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Industrial One-Pot Synthesis Using 2-Bromothiazole

A notable industrial method involves starting from 2-bromothiazole, which is cheap and readily available. The process includes:

  • Step 1: Lithiation and Carbonyl Insertion
    2-bromothiazole is treated with n-butyllithium at low temperatures (-70 to -75 °C) in solvents like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) to form 2-lithium thiazole intermediate.
    Carbon dioxide gas is then bubbled into the reaction mixture to insert a carboxyl group, yielding thiazole-2-lithium formate with a yield of approximately 70.7% to 73.4%.

  • Step 2: Chlorination and Ammonolysis
    The lithium formate is converted to thiazole-2-formyl chloride using thionyl chloride in methylene dichloride at 44–46 °C.
    Subsequently, ammoniacal liquor is added at 0–15 °C to convert the formyl chloride to the corresponding amide, thiazole-2-methanamide, with a combined yield of 75.3% to 78.5%.
    The overall yield of this one-pot process is about 53% to 58%.
    This method avoids toxic reagents like vinyl chloroformate and is suitable for large-scale industrial production due to its simplicity and safety profile.

Synthesis via Thiourea and α-Haloketones

An alternative approach involves:

  • Reacting ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea to form ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide.
  • Neutralizing the salt to free the amine ester.
  • Hydrolyzing the ester to obtain 2-aminothiazol-4-yl acetic acid.
    This process is carried out in chlorohydrocarbon solvents such as methylene chloride at controlled temperatures (5–30 °C), with careful addition rates to maintain reaction control.
    The product is stable as a hydrochloride salt and can be stored in solid or solution form.

Chemoselective α-Bromination Followed by One-Pot Thiourea Treatment

A more recent and efficient method involves:

  • Starting from β-ethoxyacrylamide derivatives, which undergo N-bromosuccinimide (NBS) mediated α-bromination in dioxane/water mixture.
  • Followed by a one-pot treatment with thiourea under heating to induce thiazole ring closure, yielding 2-aminothiazole-5-carboxamide derivatives in up to 95% yield.
  • This method avoids air- and moisture-sensitive organometallic intermediates and reduces the need for protection/deprotection steps.
  • It is also scalable and has been applied in the synthesis of biologically active compounds like dasatinib.

Amide Coupling and Functional Group Transformations

For derivatives involving complex substituents:

  • Amines are prepared by Boc-protection, deprotection with 4 M HCl in 1,4-dioxane, and subsequent coupling with carboxylic acids using coupling agents like HATU in the presence of DIPEA in DMF.
  • Suzuki coupling reactions with boronic acids or pinacol esters are employed for further functionalization.
  • These methods allow the synthesis of a variety of aminothiazole carboxylic acid derivatives with tailored substituents.
Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Industrial One-Pot (2-bromothiazole) 2-bromothiazole n-BuLi, CO2, SOCl2, NH3; MTBE/THF; low T 53–58 overall Low cost, scalable, safe, one-pot Requires low temperature control
Thiourea + α-haloketones Ethyl 4-chloro/bromoacetoacetate Thiourea, chlorohydrocarbon solvents, 5–30 °C Not specified Stable intermediates, straightforward Use of chlorinated solvents
NBS α-bromination + Thiourea One-Pot β-ethoxyacrylamide derivatives NBS, dioxane/water, heat Up to 95 High yield, no sensitive intermediates Requires specific acrylamide substrates
Amide Coupling + Suzuki Coupling Boc-protected amines, carboxylic acids HATU, DIPEA, Pd catalyst, DMF, 10–100 °C 39–91 (varies) Versatile, allows complex derivatives Multi-step, requires purification
  • The industrial one-pot method using 2-bromothiazole is notable for its cost-effectiveness and safety, avoiding toxic reagents and complex purification steps.
  • The thiourea-based synthesis routes provide stable intermediates suitable for pharmaceutical applications, with controlled reaction temperatures critical for product stability.
  • The chemoselective α-bromination method offers a modern, high-yielding alternative that simplifies synthesis and is amenable to scale-up.
  • Coupling reactions enable the introduction of diverse substituents, expanding the chemical space of aminothiazole carboxylic acids for drug discovery.

Multiple preparation methods exist for 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid and related aminothiazole carboxylic acids. Industrial processes favor one-pot syntheses from inexpensive halogenated thiazoles, while laboratory-scale methods utilize thiourea cyclizations and modern α-bromination strategies to achieve high yields and functional group diversity. Selection of the method depends on scale, cost, desired purity, and downstream application.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the thiazole ring can produce various reduced thiazole derivatives.

Scientific Research Applications

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The primary structural variation among thiazole-4-carboxylic acid derivatives lies in the substituent at the 2-position of the thiazole ring. Key analogs include:

Compound Name Substituent (R) at 2-Position Molecular Weight (Da) Key Functional Groups
2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid 2-Aminopropan-2-yl 201.25 Amino, carboxylic acid
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl 219.26 Aromatic, carboxylic acid
2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid 4-Pyridyl 192.20 Heteroaromatic, carboxylic acid
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 5-Chlorothiophen-2-yl 245.71 Halogenated heterocycle, carboxylic acid
2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid 2,6-Difluorophenyl 240.18 Fluorinated aromatic, carboxylic acid

Key Observations :

  • Polarity: The 2-aminopropan-2-yl group in the target compound enhances hydrophilicity compared to aromatic substituents (e.g., methylphenyl, pyridyl), which may improve aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 2,6-difluorophenyl) stabilize the thiazole ring, altering reactivity and binding interactions .
Target-Specific Activities
  • The methylphenyl group likely engages in π-π stacking within the hydrophobic pocket of AgrA.
  • EP2/EP3 Agonism: Oxazolidinone-containing analogs (e.g., cyclic carbamate derivatives) showed dual EP2/EP3 agonist activity (EC₅₀ ≤10 nM), attributed to conformational rigidity and hydrogen-bonding motifs .
  • Antimicrobial Activity: Natural derivatives like Ile-Tzl-Ca (2-(1-amino-2-methylbutyl)-1,3-thiazole-4-carboxylic acid) from cyanobacteria exhibit antiplasmodial properties, highlighting the role of branched aminoalkyl groups in targeting microbial enzymes .
Pharmacokinetic Profiles
  • Solubility vs. Permeability: The target compound’s amino group enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs like 2-(4-methylphenyl)-thiazole-4-carboxylic acid .

Challenges :

  • Amino Group Protection: The target compound requires careful protection/deprotection of the amino group during synthesis to avoid side reactions .
  • Halogen Handling : Chlorinated analogs demand controlled conditions to prevent dehalogenation .

Biological Activity

2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid is C₅H₈N₂O₂S, with a molecular weight of approximately 200.26 g/mol. The structure includes a carboxylic acid group and an amino group, contributing to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial properties . It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound's mechanism of action may involve binding to bacterial enzymes or disrupting cell wall synthesis, thereby inhibiting bacterial growth .

Table 1: Antimicrobial Activity of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic Acid

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus1832 µg/mL
Vancomycin-resistant E. faecium1564 µg/mL
Candida auris2016 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and colon cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells .

Table 2: Anticancer Activity of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic Acid

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
K562 (Leukemia)15.0Induction of apoptosis
MCF-7 (Breast Cancer)21.6Cell cycle arrest
HT-29 (Colon Cancer)20.2Inhibition of cell migration

The biological activity of 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival and cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors on the surface of cells, modulating signaling pathways related to growth and apoptosis.
  • Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A study published in PubMed demonstrated that derivatives of thiazole compounds exhibited potent activity against resistant bacterial strains .
  • Another research article focused on the synthesis and biological evaluation of thiazole derivatives found that compounds similar to 2-(2-Aminopropan-2-yl)-1,3-thiazole-4-carboxylic acid showed significant anticancer activity in vitro against various cancer cell lines .

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